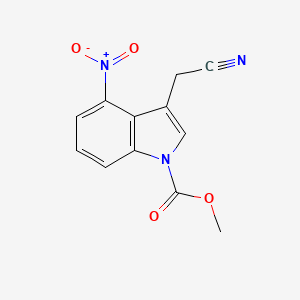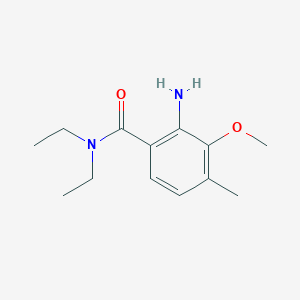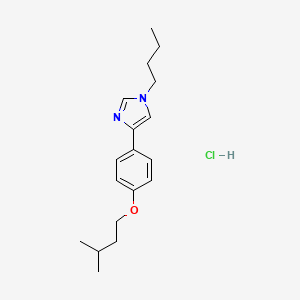
Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Ring: Starting from simple precursors like glyoxal, formaldehyde, and ammonia or primary amines.
Substitution Reactions: Introducing the butyl group and the p-isopentoxyphenyl group through nucleophilic substitution reactions.
Hydrochloride Formation: Converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Potentially forming N-oxides.
Reduction: Reducing the imidazole ring or substituents.
Substitution: Electrophilic or nucleophilic substitution on the aromatic ring or the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in coordination chemistry.
Medicine: Possible therapeutic applications, such as antimicrobial or antifungal agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. In biological systems, it might interact with enzymes or receptors, affecting biochemical pathways. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound with a simpler structure.
1-Butylimidazole: Lacking the p-isopentoxyphenyl group.
4-(p-Isopentoxyphenyl)imidazole: Lacking the butyl group.
Uniqueness
Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride is unique due to the presence of both the butyl and p-isopentoxyphenyl groups, which may confer specific chemical and biological properties not found in simpler imidazole derivatives.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
CAS No. |
40405-68-3 |
|---|---|
Molecular Formula |
C18H27ClN2O |
Molecular Weight |
322.9 g/mol |
IUPAC Name |
1-butyl-4-[4-(3-methylbutoxy)phenyl]imidazole;hydrochloride |
InChI |
InChI=1S/C18H26N2O.ClH/c1-4-5-11-20-13-18(19-14-20)16-6-8-17(9-7-16)21-12-10-15(2)3;/h6-9,13-15H,4-5,10-12H2,1-3H3;1H |
InChI Key |
XZGDCJNFNWNIDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(N=C1)C2=CC=C(C=C2)OCCC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


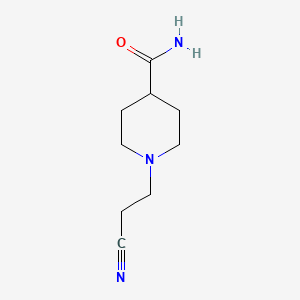
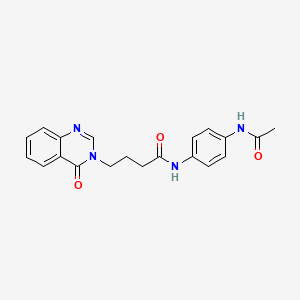
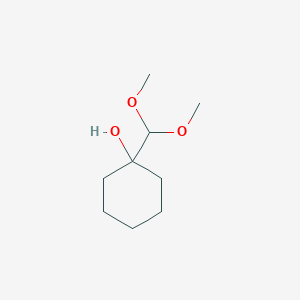
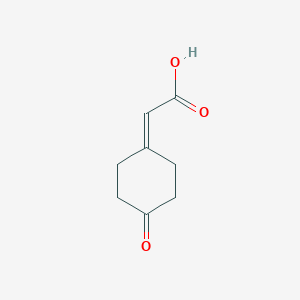
![2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14145403.png)
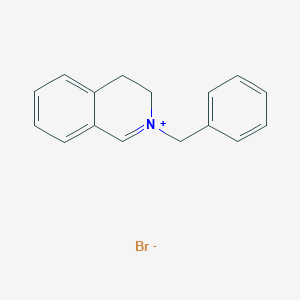
![2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide](/img/structure/B14145416.png)
![1'-Phenethyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14145428.png)
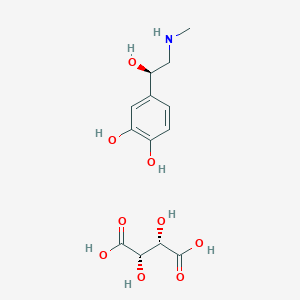
![N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide](/img/structure/B14145442.png)
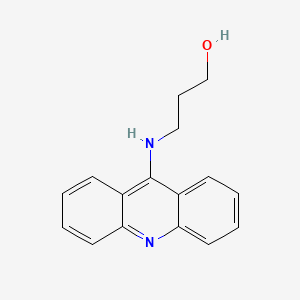
![4,7,7-trimethyl-2,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145453.png)
